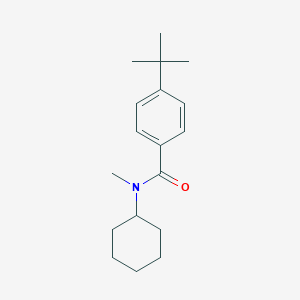![molecular formula C24H26N2O2 B250152 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B250152.png)
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide, also known as BAA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BAA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse range of biological activities.
作用机制
The mechanism of action of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce beta-amyloid protein accumulation.
实验室实验的优点和局限性
One advantage of using 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its diverse range of biological activities, which makes it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide research. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Another direction is to investigate its safety and efficacy in humans, which may lead to its clinical use. Additionally, future studies may explore the potential of this compound as a drug delivery system or as a tool for imaging and diagnosis. Overall, this compound has shown great promise in scientific research and has the potential to make a significant impact in the field of medicine.
合成方法
The synthesis of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide involves the reaction between 4-(diethylamino)benzaldehyde and 4-bromobiphenyl in the presence of a base, followed by the addition of N-(tert-butoxycarbonyl)-glycine. The resulting product is then deprotected using trifluoroacetic acid to yield this compound. This method has been reported to provide high yields and purity of this compound.
科学研究应用
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that this compound has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
属性
分子式 |
C24H26N2O2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)phenyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)18-28-23-16-10-20(11-17-23)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI 键 |
HPCAHWWGRSSBRZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
